molecular formula C8H14O3 B046372 Tert-butyl acetoacetate CAS No. 1694-31-1

Tert-butyl acetoacetate

Cat. No.: B046372
CAS No.: 1694-31-1
M. Wt: 158.19 g/mol
InChI Key: JKUYRAMKJLMYLO-UHFFFAOYSA-N
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Description

Tert-butyl acetoacetate: is an organic compound with the molecular formula C8H14O3. It is a β-keto ester, which means it contains both a ketone and an ester functional group. This compound is widely used in organic synthesis due to its reactivity and versatility. It is a colorless liquid with a fruity odor and is soluble in organic solvents.

Mechanism of Action

Target of Action

Tert-butyl acetoacetate (t-BAA) is primarily used to acetoacetylate hydroxyl-bearing coatings resins, such as polyesters, acrylics, cellulosics, and epoxies . It is also used as an acetoacetylating reagent in pharmaceutical, agrichemical, and pigment applications . The primary targets of t-BAA are therefore these hydroxyl-bearing resins and other organic compounds that can undergo acetoacetylation .

Mode of Action

The mode of action of t-BAA involves its use as an acetoacetylating reagent. It reacts with its targets (hydroxyl-bearing resins and other organic compounds) to introduce an acetoacetyl group . This reaction is facilitated by the fact that t-BAA is more reactive than the more commonly used methyl or ethyl analogs .

Biochemical Pathways

The biochemical pathways affected by t-BAA primarily involve the acetoacetylation of organic compounds. This process can lead to the synthesis of various acetoacetic acid derivatives . The acetoacetylation mechanism using t-BAA is distinctly different from that of typical transesterification reactions, allowing for the acetoacetylation of polyesters without altering the backbone structure .

Result of Action

The result of t-BAA’s action is the acetoacetylation of its target compounds. This can lead to the formation of various acetoacetic acid derivatives . These derivatives can then be used in further chemical reactions, including the synthesis of complex molecules such as paclitaxel, prunustatin A, (±)-9-acetoxyfukinanolide, and (±)-velloziolone .

Action Environment

The action of t-BAA can be influenced by various environmental factors. For example, the reaction rate can be affected by the temperature and the presence of catalysts . Additionally, the stability of t-BAA can be influenced by storage conditions . It is recommended to keep t-BAA away from heat, sparks, and flame, and to store it in a tightly closed container in a cool, dry, well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tert-butyl acetoacetate can be synthesized through the transesterification of acetoacetic esters with tert-butyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid. The process can be summarized as follows:

    Reactants: Acetoacetic ester (e.g., methyl acetoacetate) and tert-butyl alcohol.

    Catalyst: Sulfuric acid.

    Reaction Conditions: The reaction is carried out under reflux conditions to facilitate the ester exchange.

Industrial Production Methods: In an industrial setting, this compound is produced by the reaction of ketene with tert-butyl alcohol in the presence of a catalyst. The reaction is conducted under controlled temperature and pressure conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Transesterification: Tert-butyl acetoacetate undergoes transesterification reactions with various alcohols to form different acetoacetate esters.

    Acetoacetylation: It is used as an acetoacetylating reagent for hydroxyl-bearing polymers, such as polyesters and acrylics.

    Condensation Reactions: It can participate in condensation reactions to form β-keto amides and other derivatives.

Common Reagents and Conditions:

    Reagents: Alcohols, amines, and other nucleophiles.

    Conditions: Reactions are typically carried out under mild conditions with or without the presence of a catalyst.

Major Products:

    Acetoacetate Esters: Formed through transesterification.

    Acetoacetamides: Formed through condensation with amines.

    β-Keto Esters: Formed through various condensation reactions.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Tert-butyl acetoacetate is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Polymer Chemistry: It is used to acetoacetylate hydroxyl-bearing polymers, enhancing their properties and enabling cross-linking reactions.

Biology and Medicine:

    Drug Synthesis: It serves as an intermediate in the synthesis of various pharmaceutical compounds.

    Biochemical Research: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.

Industry:

    Coatings and Adhesives: this compound is used in the production of coatings and adhesives due to its ability to enhance adhesion and reduce viscosity.

    Pigments: It is used in the synthesis of pigments and dyes.

Comparison with Similar Compounds

    Methyl Acetoacetate: Similar in structure but contains a methyl group instead of a tert-butyl group.

    Ethyl Acetoacetate: Contains an ethyl group instead of a tert-butyl group.

    Phenyl Acetoacetate: Contains a phenyl group instead of a tert-butyl group.

Uniqueness:

    Reactivity: Tert-butyl acetoacetate is more reactive than its methyl and ethyl counterparts due to the steric hindrance provided by the tert-butyl group.

    Stability: The tert-butyl group provides greater stability to the compound, making it easier to handle and store.

    Versatility: It is widely used in various applications, including polymer chemistry, pharmaceuticals, and coatings, due to its unique reactivity and stability.

Properties

IUPAC Name

tert-butyl 3-oxobutanoate
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InChI

InChI=1S/C8H14O3/c1-6(9)5-7(10)11-8(2,3)4/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JKUYRAMKJLMYLO-UHFFFAOYSA-N
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URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC(=O)CC(=O)OC(C)(C)C
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Molecular Formula

C8H14O3
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DSSTOX Substance ID

DTXSID4044402
Record name tert-Butyl 3-oxobutanoate
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Molecular Weight

158.19 g/mol
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Physical Description

Colorless odorless liquid; [Eastman Chemical MSDS]
Record name tert-Butyl acetoacetate
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CAS No.

1694-31-1
Record name tert-Butyl acetoacetate
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Synthesis routes and methods I

Procedure details

A mixture of 1 equivalent of methyl acetoacetate, 1 equivalent of tertiary butyl alcohol and 100 mg of sulfated tin oxide catalyst prepared according to example 1, in 20 ml of toluene was heated to 110° C. in a two necked round bottom flask provided with a distillation condenser to remove methanol. The reaction was monitored by thin layer chromatography (TLC). After completion of the reaction (about 6 hours), the catalyst was filtered and the filtrate was concentrated and chromatographed on a silica gel column (95% petroleum ether and 5% ethyl acetate) to afford t-butyl acetoacetate as a viscous colorless liquid in 50% yield.
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[Compound]
Name
sulfated tin oxide
Quantity
100 mg
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catalyst
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20 mL
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solvent
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Synthesis routes and methods II

Procedure details

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O=[Sn]
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Synthesis routes and methods III

Procedure details

To a mixture of tert-butyl alcohol [74.1 g] and 4-(dimethylamino)pyridine [0.61 g] was added dropwise diketene [84.1 g] at 50° to 60° C. in the course of one hour while stirring. The stirring was continued for one further hour at 30° to 50° C. to obtain a colorless and clear reaction mixture, which was subjected to distillation under reduced pressure (b.p. 85° C./20 mmHg) to yield tert-butyl 3-oxobutyrate [156 g] as an oily product. The yield was 98.6%. NMR(CDCl3): δ3.34(2H,s), 2.25(3H,s), 1.47(9H,s)ppm .
Quantity
84.1 g
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74.1 g
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0.61 g
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catalyst
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Synthesis routes and methods IV

Procedure details

To tert-butyl alcohol [79 g (1.07 mol.)] heated at 80° to 85° C. was added, while stirring, anhydrous sodium acetate [0.4 g (4.8 mmol.)]. To the mixture was then added dropwise diketene [96 g (1.14 mol.)] in the course of 2.5 hours. During the initial 15 minutes, the addition was carried out at 60° to 70° C., then while heating up to 110° to 115° C. After the dropwise addition of diketene, the resulting blackish brown reaction mixture was stirred for further 30 minutes, immediately followed by distillation under reduced pressure to afford tert-butyl 3-oxobutyrate, b.p. 85° C./20mmHg. The yield was 135 g (80%).
Quantity
79 g
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0.4 g
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96 g
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Synthesis routes and methods V

Procedure details

Sucrose and glycerin acetoacetates were prepared using 2,2,6-trimethyl-4H-1,3-dioxan-4-one (structure below) as a starting material. A 2 L flask equipped with a Dean-Stark trap, reflux condenser and thermometer, was charged with 100.3 g of sucrose and 335 g of 2,2,6-trimethyl-4H-1,3-dioxan-4-one (TDO). The reaction mixture was brought to 96° C. at which point the evolution of acetone commenced. Acetone was collected over the next 1.5 hours until distillation stopped. The quantity of acetone collected showed that ˜98 mol % of the available hydroxyl groups had reacted. The product was then tested as per the material obtained from the t-butyl acetoacetate synthesis. It per formed the same according to the previous Examples. This synthetic route provides for synthesis of the product at lower temperature and at higher conversion levels.
[Compound]
Name
2,2,6-trimethyl-4H-1,3-dioxan-4-one
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0 (± 1) mol
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sucrose
Quantity
100.3 g
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[Compound]
Name
2,2,6-trimethyl-4H-1,3-dioxan-4-one
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335 g
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl acetoacetate
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Customer
Q & A

ANone: Tert-butyl acetoacetate has the molecular formula C8H14O3 and a molecular weight of 158.19 g/mol.

ANone: this compound can be characterized using various spectroscopic techniques, including:

  • NMR Spectroscopy (1H and 13C): These techniques provide information about the number and types of hydrogen and carbon atoms in the molecule, their connectivity, and their chemical environment. []
  • IR Spectroscopy: This method helps identify functional groups present in the molecule, particularly the characteristic carbonyl groups of the ester and ketone moieties. [, ]
  • Mass Spectrometry: This technique is useful for determining the molecular weight and fragmentation pattern of the compound, providing structural insights. [, ]

A: Yes, this compound acts as a Michael donor in reactions with various Michael acceptors, enabling the synthesis of diverse molecular scaffolds. [, ]

A: this compound readily undergoes transesterification reactions with alcohols, allowing the transfer of the acetoacetate group to other molecules. This property is particularly valuable in modifying polymers, such as cellulose and polyvinyl alcohol. [, , ]

A: Yes, specific enzymes, such as lipases, can catalyze transesterification reactions of this compound with alcohols. This approach offers a greener alternative for preparing acetoacetic acid derivatives. []

A: While specific examples are limited within the provided research, computational studies, like DFT calculations, can be used to understand the electronic structure, reactivity, and interactions of this compound in various chemical reactions. []

A: While the provided research primarily focuses on this compound, modifications to the tert-butyl group would likely influence its steric hindrance and electronic properties, subsequently impacting its reactivity and applications in chemical synthesis. []

ANone: The provided research papers primarily focus on the chemical synthesis and applications of this compound. Specific information regarding SHE regulations is not discussed in detail.

ANone: this compound has been explored in the development of various materials, including:

  • Hydrogels: It can be incorporated into hydrogels, providing functionality and responsiveness to stimuli like pH and redox changes. [, ]
  • Fluorescent Materials: The acetoacetate group can be used to introduce fluorescent moieties into polymers, such as cellulose, through reactions like the Hantzsch reaction. []
  • Biocompatible Materials: this compound has been explored as a component in biocompatible materials for applications like tympanic membrane repair. []

A: Yes, this compound is a valuable building block in synthesizing various pharmaceutical compounds. For example, it serves as a key intermediate in the synthesis of Sunitinib, a tyrosine kinase inhibitor used in cancer treatment. [, ]

A: Absolutely! this compound is a valuable precursor in synthesizing diverse heterocyclic compounds, including pyrroles, furans, and dihydropyridines. These heterocycles are prevalent in many pharmaceuticals and bioactive natural products. [, , , , ]

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